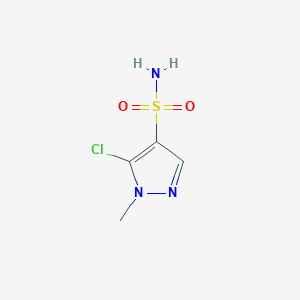![molecular formula C18H26N2O2 B2520650 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2380040-73-1](/img/structure/B2520650.png)
2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as CPI-1205 and is a potent and selective inhibitor of the histone methyltransferase enzyme EZH2. The EZH2 enzyme is involved in the epigenetic regulation of gene expression and has been implicated in the development of various types of cancer. The purpose of
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the inhibition of the EZH2 enzyme. EZH2 is a histone methyltransferase enzyme that catalyzes the methylation of lysine 27 on histone H3, leading to the repression of gene expression. The inhibition of EZH2 by CPI-1205 leads to the inhibition of histone methylation and the reactivation of tumor suppressor genes, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone have been extensively studied in preclinical models. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including prostate, breast, and lung cancer. In addition, CPI-1205 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. The compound has also been shown to be well-tolerated in preclinical models, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in lab experiments include its potency and selectivity for the EZH2 enzyme, which allows for the specific inhibition of histone methylation and the reactivation of tumor suppressor genes. The compound has also been shown to be well-tolerated in preclinical models, which is a critical factor in the development of potential therapeutics. However, the limitations of using CPI-1205 in lab experiments include the lack of clinical data and the need for further optimization of the compound for clinical use.
Orientations Futures
The future directions for 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone include the development of clinical trials to evaluate the safety and efficacy of the compound in cancer patients. In addition, the compound may have potential applications in other diseases where the EZH2 enzyme is involved, such as inflammatory disorders and neurodegenerative diseases. Further optimization of the compound may also be necessary to improve its pharmacokinetic properties and increase its selectivity for the EZH2 enzyme. Overall, CPI-1205 has the potential to be a promising therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the reaction of cyclopentyl magnesium bromide with 3-(pyridin-4-yloxymethyl)piperidine followed by the addition of ethyl chloroformate. The resulting compound is then purified by column chromatography to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in pharmacology and medicinal chemistry. The compound has been shown to be a potent and selective inhibitor of the EZH2 enzyme, which plays a critical role in the epigenetic regulation of gene expression. EZH2 has been implicated in the development of various types of cancer, including prostate, breast, and lung cancer. Therefore, the inhibition of EZH2 by CPI-1205 has been explored as a potential therapeutic strategy for cancer treatment.
Propriétés
IUPAC Name |
2-cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(12-15-4-1-2-5-15)20-11-3-6-16(13-20)14-22-17-7-9-19-10-8-17/h7-10,15-16H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKYDJRZUPABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)
![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)
![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)
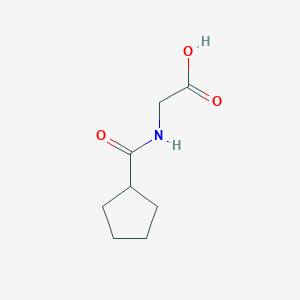
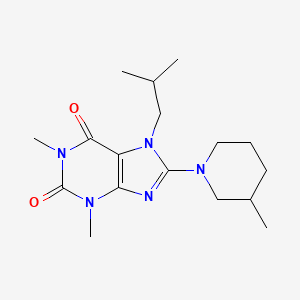
![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)
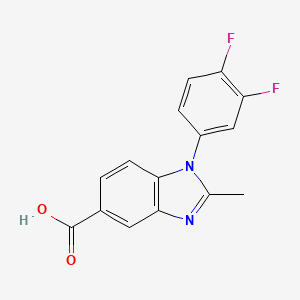
![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)
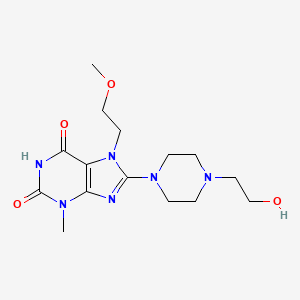
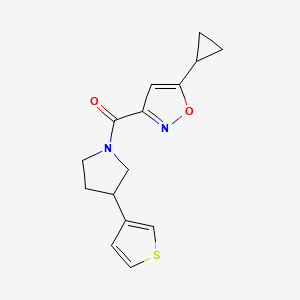
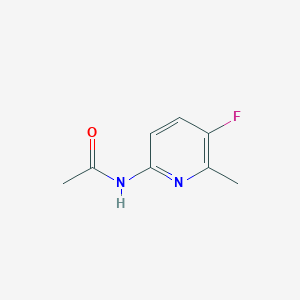
![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)
